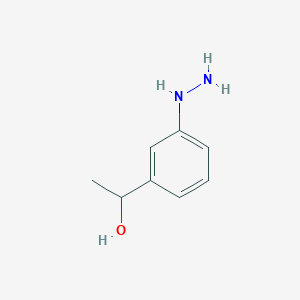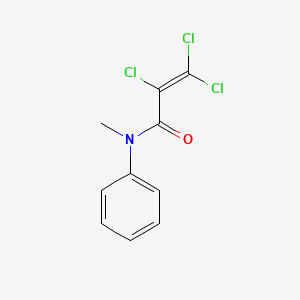
2,3,3-trichloro-N-methyl-N-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trichloro-N-methyl-N-phenylprop-2-enamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of three chlorine atoms, a methyl group, and a phenyl group attached to a prop-2-enamide backbone. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trichloro-N-methyl-N-phenylprop-2-enamide typically involves the chlorination of N-methyl-N-phenylprop-2-enamide. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the 2 and 3 positions of the prop-2-enamide backbone. Common reagents used in this synthesis include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trichloro-N-methyl-N-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the amide group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction can produce dechlorinated amides or amines.
Scientific Research Applications
2,3,3-Trichloro-N-methyl-N-phenylprop-2-enamide is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3,3-trichloro-N-methyl-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of chlorine atoms and the amide group, which can participate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-phenylacrylamide: This compound shares a similar backbone but lacks the chlorine atoms, resulting in different chemical properties and reactivity.
N-Phenylmethacrylamide: Similar in structure but with variations in the substitution pattern, affecting its chemical behavior.
Uniqueness
2,3,3-Trichloro-N-methyl-N-phenylprop-2-enamide is unique due to the presence of three chlorine atoms, which significantly influence its reactivity and potential applications. The specific arrangement of these atoms makes it distinct from other related compounds and contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
2,3,3-trichloro-N-methyl-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO/c1-14(7-5-3-2-4-6-7)10(15)8(11)9(12)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEQLGWVAPUXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C(=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
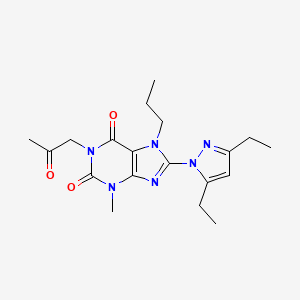
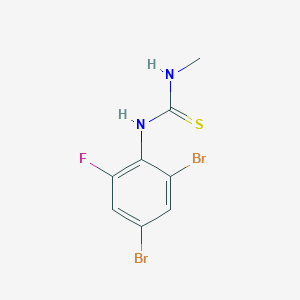
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2892650.png)
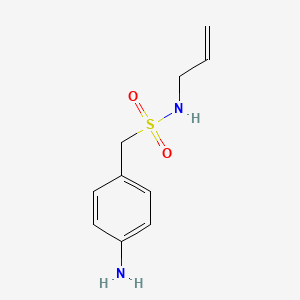
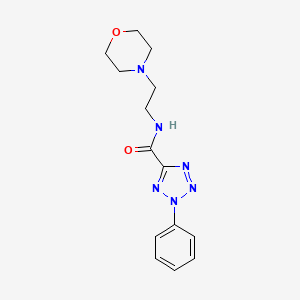
![2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide](/img/structure/B2892654.png)
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2892655.png)
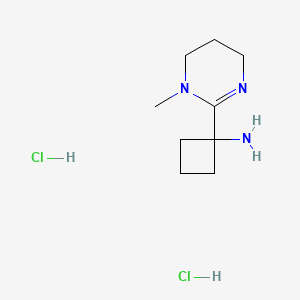
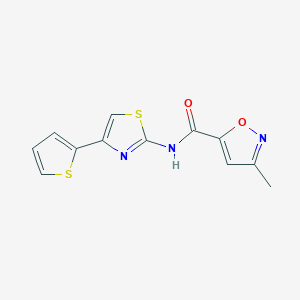
![Tert-butyl N-methyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2892659.png)

![2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B2892663.png)

